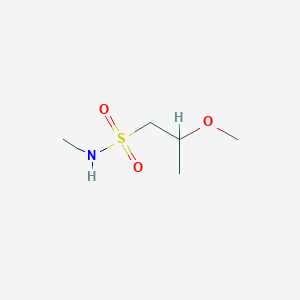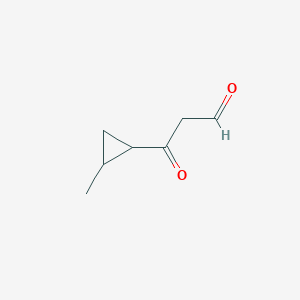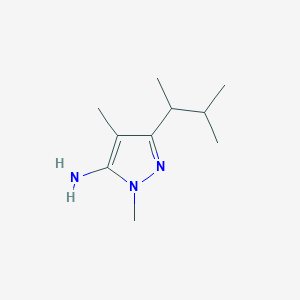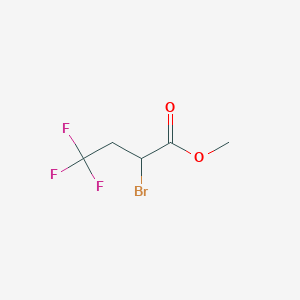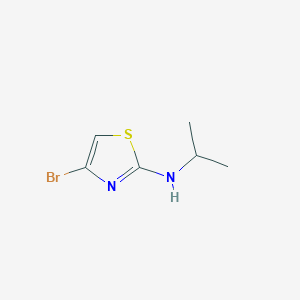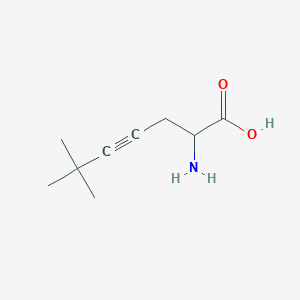![molecular formula C12H19NO B13075647 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is a spirocyclic compound with a unique structure that includes a spiro atom connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one typically involves the reaction of a suitable ketone with a dimethylamino group under specific conditions. One common method includes the use of ethanol as a solvent and a cinchona-based amine catalyst to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through continuous flow processes or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated spirocyclic compound.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: Its unique structure could be explored for potential therapeutic properties.
Industry: It might be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in a biological context, it might bind to enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.4]nonan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[imidazole-4,3’-quinolin]ones: Compounds with a spirocyclic structure that includes imidazole and quinoline rings.
Uniqueness
2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is unique due to its specific combination of a spirocyclic core and a dimethylamino group
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(3E)-3-(dimethylaminomethylidene)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H19NO/c1-13(2)9-10-5-8-12(11(10)14)6-3-4-7-12/h9H,3-8H2,1-2H3/b10-9+ |
Clave InChI |
DSPGAXFFZURDSB-MDZDMXLPSA-N |
SMILES isomérico |
CN(C)/C=C/1\CCC2(C1=O)CCCC2 |
SMILES canónico |
CN(C)C=C1CCC2(C1=O)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


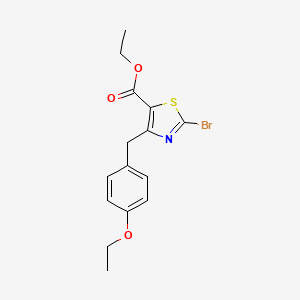
![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)
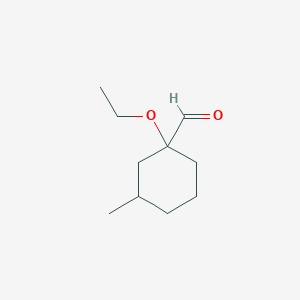
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
